molecular formula C20H22ClN5O3 B2809367 6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-40-5

6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2809367
CAS No.: 878733-40-5
M. Wt: 415.88
InChI Key: OXLNGFRCWXZFNK-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

  • Facile Synthesis of Novel Compounds : Klásek et al. (2010) described the synthesis of novel compounds through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to various structurally unique compounds. This research highlights the chemical versatility and potential for creating diverse derivatives (Klásek, Lyčka, Mikšík, & Růžička, 2010).

  • Synthesis of Naphth[2',3'3,5]imidazo[1,2-α]pyridine-6,11-doines

    : Lee and Lee (2002) explored the synthesis of dioxonaphthalimidazopyridine derivatives, emphasizing their use as chromophoric and pharmacological agents for treating diseases related to venous insufficiency and inflammatory edema (Lee & Lee, 2002).

Pharmacological Potential

  • Anticancer Drug Candidates : Kuo et al. (1996) synthesized derivatives of naphth[2,3-d]imidazole-4,9-diones, assessing their cytotoxic activity against cancer cell lines. This study suggests potential applications in anticancer drug development (Kuo et al., 1996).

  • Vascular Smooth Muscle Cell Proliferation Inhibitors : Ryu et al. (2008) investigated 2-phenyl-1H-benzo[d]imidazole-4,7-diones for their ability to inhibit the proliferation of vascular smooth muscle cells, offering insights into cardiovascular disease treatment (Ryu et al., 2008).

  • Antioxidant Properties : Gouda (2012) synthesized imidazolopyrazole derivatives and evaluated their antioxidant properties, contributing to the search for compounds with potential health benefits (Gouda, 2012).

Molecular Studies

  • Molecular Docking Studies : Mary et al. (2020) conducted molecular docking studies on bifonazole derivatives, providing insights into their conformational analysis and quantum descriptors, which are crucial for understanding their interaction with biological targets (Mary, Mary, Serdaroğlu, & Sarojini, 2020).

  • Synthesis of Tetracyclic Compounds : Liang et al. (2006) demonstrated the synthesis of unusual fused tetraheterocyclic compounds through a catalyst-free domino reaction, highlighting the compound's structural complexity and potential applications (Liang, Zhang, Tan, & Liu, 2006).

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-11-6-7-14(10-15(11)21)25-12(2)13(3)26-16-17(22-19(25)26)23(4)20(29)24(18(16)28)8-5-9-27/h6-7,10,27H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLNGFRCWXZFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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